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Compound of Interest

Compound Name: 3-(4-Aminobenzyl)aniline

Cat. No.: B091796 Get Quote

Disclaimer: Publicly available, experimentally verified spectroscopic data for 3-(4-
Aminobenzyl)aniline is limited. This guide compiles available data, supplemented with

theoretical values and data from closely related isomers for comparative purposes. The NMR

data presented is a tentative assignment from a published synthesis.

Introduction
3-(4-Aminobenzyl)aniline is an aromatic amine containing two aminophenyl groups linked by

a methylene bridge. As a member of the diaminodiphenylmethane family, its characterization is

crucial for quality control in chemical synthesis and for potential applications in materials

science and drug development. This document provides a summary of its spectroscopic data

(NMR, IR, and MS), along with generalized experimental protocols for obtaining such data.

Spectroscopic Data
The molecular structure of 3-(4-Aminobenzyl)aniline is as follows:

Chemical Structure of 3-(4-Aminobenzyl)aniline

The following ¹H and ¹³C NMR data are tentatively assigned to 3-(4-Aminobenzyl)aniline
based on a synthetic procedure reported in the chemical literature.

Table 1: ¹H NMR Data (Tentative Assignment)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.01 s, br 2H
-CH₂- (Methylene

bridge)

6.68 dd, J = 7.2, 1.2 Hz 1H Ar-H

7.22-7.29 m 2H Ar-H

7.36-7.43 m 2H Ar-H

7.71-7.77 m 2H Ar-H

Table 2: ¹³C NMR Data (Tentative Assignment)

Chemical Shift (δ) ppm Assignment

109.7 Ar-C

119.0 Ar-C

120.9 Ar-C

123.7 Ar-C

124.9 Ar-C

125.9 Ar-C

126.4 Ar-C

128.6 Ar-C

134.5 Ar-C

142.2 Ar-C

No experimental IR spectrum for 3-(4-Aminobenzyl)aniline was found in the public domain.

However, the expected characteristic absorption bands for its functional groups are listed

below.

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Vibration Mode Functional Group

3450-3250 N-H stretch Primary Aromatic Amine

3100-3000 C-H stretch Aromatic

2950-2850 C-H stretch Methylene (-CH₂-)

1650-1580 N-H bend Primary Amine

1600-1450 C=C stretch Aromatic Ring

1335-1250 C-N stretch Aromatic Amine

910-665 N-H wag Primary Amine

An experimental mass spectrum for 3-(4-Aminobenzyl)aniline is not readily available. The

theoretical molecular weight and expected fragmentation patterns are discussed below.

Molecular Formula: C₁₃H₁₄N₂

Molar Mass: 198.26 g/mol

Expected Molecular Ion Peak (M⁺): m/z = 198

Predicted Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion is

expected. Common fragmentation pathways for aromatic amines include the loss of amine-

related fragments and benzylic cleavage. The most prominent peak might correspond to the

tropylium ion or related aromatic cations resulting from the cleavage of the C-C bond of the

methylene bridge.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of aromatic amines like

3-(4-Aminobenzyl)aniline.

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully

dissolved.
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¹H NMR Acquisition:

Spectrometer: 400 MHz or higher.

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64, depending on concentration.

Relaxation Delay: 1-5 seconds.

Acquisition Time: 2-4 seconds.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

Relaxation Delay: 2-5 seconds.

Sample Preparation (Solid):

KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an

agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic

press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Data Acquisition:

Spectrometer: FTIR spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.

A background spectrum of the empty sample holder (or pure KBr pellet) should be

collected and subtracted from the sample spectrum.

Sample Introduction: The sample can be introduced via direct insertion (for solids) or after

separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization:

Electron Ionization (EI): A high-energy electron beam bombards the sample, causing

ionization and fragmentation. This is a "hard" ionization technique.

Electrospray Ionization (ESI): A solution of the sample is sprayed through a high-voltage

capillary, producing ions. This is a "soft" ionization technique, often used with LC-MS, that

typically keeps the molecular ion intact.[1]

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or similar detector records the abundance of ions at each

m/z value.

Workflow Diagram
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized organic compound like 3-(4-Aminobenzyl)aniline.
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Caption: Experimental workflow for the synthesis and spectroscopic characterization of an

organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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